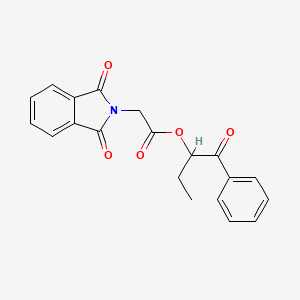![molecular formula C25H31FN2O B10883727 (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10883727.png)
(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone is a complex organic compound featuring two piperidine rings, each substituted with benzyl and fluorobenzyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of neurodegenerative diseases and other therapeutic areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Piperidine Rings: The initial step involves the synthesis of the piperidine rings. This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Substitution Reactions: The piperidine rings are then functionalized with benzyl and fluorobenzyl groups. This step often involves nucleophilic substitution reactions where benzyl halides react with piperidine under basic conditions.
Coupling Reactions: The final step involves coupling the substituted piperidine rings through a methanone linkage. This can be achieved using reagents like Grignard reagents or organolithium compounds to form the desired methanone bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Maintaining optimal reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with biological targets. Its piperidine rings and benzyl groups make it a candidate for binding to various receptors and enzymes, which can be explored for therapeutic purposes.
Medicine
In medicine, this compound is investigated for its potential neuroprotective effects. It may interact with neurotransmitter systems, offering potential benefits in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of active ingredients.
Wirkmechanismus
The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. For instance, it could inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in Alzheimer’s disease . Additionally, it might interact with other neurotransmitter systems, providing neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-Benzylpiperidin-1-yl)[1-(4-Fluorbenzyl)piperidin-3-yl]methanon: Ähnliche Struktur, aber mit einer anderen Fluorposition.
N-Benzylpiperidin: Fehlt die Fluorbenzyl-Gruppe und die Methanon-Verknüpfung.
Piperidinderivate: Verschiedene Derivate mit unterschiedlichen Substituenten am Piperidinring.
Einzigartigkeit
(4-Benzylpiperidin-1-yl)[1-(2-Fluorbenzyl)piperidin-3-yl]methanon ist aufgrund seiner doppelten Piperidinringe mit spezifischen Benzyl- und Fluorbenzyl-Substitutionen einzigartig. Diese Struktur bietet unterschiedliche pharmakologische Eigenschaften, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung in der medizinischen Chemie macht .
Eigenschaften
Molekularformel |
C25H31FN2O |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(4-benzylpiperidin-1-yl)-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H31FN2O/c26-24-11-5-4-9-22(24)18-27-14-6-10-23(19-27)25(29)28-15-12-21(13-16-28)17-20-7-2-1-3-8-20/h1-5,7-9,11,21,23H,6,10,12-19H2 |
InChI-Schlüssel |
WMWDKSUEACMBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10883659.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10883664.png)
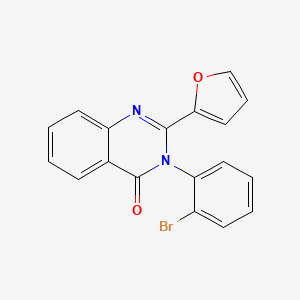
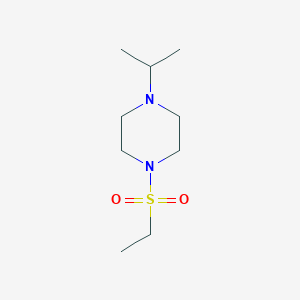
![1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10883685.png)
![{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea](/img/structure/B10883689.png)
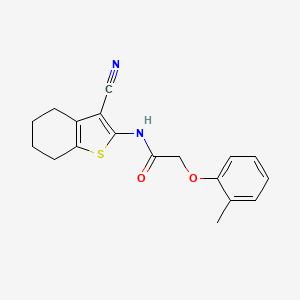
![N-cycloheptyl-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B10883708.png)

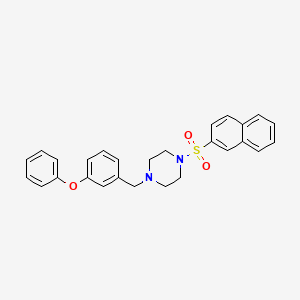

![4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate](/img/structure/B10883728.png)
